Hpk1-IN-45
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Overview
Description
Hematopoietic Progenitor Kinase 1 Inhibitor 45 (Hpk1-IN-45) is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family. HPK1 plays a crucial role in regulating immune responses, particularly in T cell activation and function . Inhibition of HPK1 has shown promise in enhancing antitumor immunity, making this compound a valuable compound in cancer research and immunotherapy .
Preparation Methods
The synthesis of Hpk1-IN-45 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps :
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions involving the coupling of aromatic and heteroaromatic compounds.
Functional Group Modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.
Final Assembly: The final compound is assembled by linking the modified core structure with other functional groups, followed by purification and characterization.
Industrial production methods for this compound involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This includes the use of efficient catalysts, solvents, and reaction conditions to minimize by-products and waste .
Chemical Reactions Analysis
Hpk1-IN-45 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: this compound can undergo substitution reactions, where specific atoms or groups are replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hpk1-IN-45 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: this compound is used as a tool compound to study the role of HPK1 in various biochemical pathways.
Biology: The compound is used to investigate the effects of HPK1 inhibition on immune cell function, particularly T cells and B cells.
Medicine: this compound has shown potential in enhancing antitumor immunity, making it a valuable candidate for cancer immunotherapy research.
Industry: The compound is used in the development of new therapeutic agents targeting HPK1 for the treatment of cancer and other diseases.
Mechanism of Action
Hpk1-IN-45 exerts its effects by inhibiting the kinase activity of HPK1, which is involved in the negative regulation of T cell receptor (TCR) and B cell receptor (BCR) signaling . By inhibiting HPK1, this compound enhances T cell activation and function, leading to increased immune responses against tumors. The molecular targets and pathways involved include the phosphorylation of SLP-76, a key adaptor protein in TCR signaling, and the activation of downstream signaling molecules such as phospholipase Cγ1 and extracellular signal-regulated kinase .
Comparison with Similar Compounds
Hpk1-IN-45 is unique among HPK1 inhibitors due to its high potency and selectivity . Similar compounds include:
Compound K (CompK): Another potent and selective HPK1 inhibitor with similar applications in cancer immunotherapy.
NDI-101150: A highly selective HPK1 inhibitor that enhances B cell activation and function.
Compound M074-2865: Identified through virtual screening, this compound has shown promising results in inhibiting HPK1 activity.
This compound stands out due to its superior selectivity and efficacy in enhancing immune responses, making it a valuable tool in cancer research and immunotherapy .
Properties
Molecular Formula |
C30H29N5O3 |
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Molecular Weight |
507.6 g/mol |
IUPAC Name |
5-(8-methoxyimidazo[1,2-a]pyridin-3-yl)-7,7-dimethyl-9-morpholin-4-yl-2,12-dihydrobenzo[b][1,9]phenanthrolin-1-one |
InChI |
InChI=1S/C30H29N5O3/c1-30(2)21-15-18(34-11-13-38-14-12-34)6-7-23(21)33-27-22(30)16-20(19-8-9-31-29(36)26(19)27)24-17-32-28-25(37-3)5-4-10-35(24)28/h4-10,15-17,33H,11-14H2,1-3H3,(H,31,36) |
InChI Key |
RRWSDVYUYHBLSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)N3CCOCC3)NC4=C1C=C(C5=C4C(=O)NC=C5)C6=CN=C7N6C=CC=C7OC)C |
Origin of Product |
United States |
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